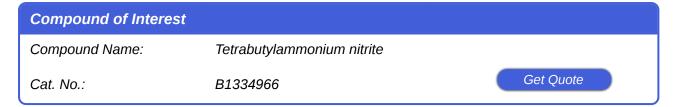


# An In-depth Technical Guide on the Spectroscopic Data of Tetrabutylammonium Nitrite

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **tetrabutylammonium nitrite**, a versatile reagent in organic synthesis. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition. A workflow for a key synthetic application is also visualized.

### Introduction

**Tetrabutylammonium nitrite** (TBAN) is a quaternary ammonium salt with the chemical formula [N(C<sub>4</sub>H<sub>9</sub>)<sub>4</sub>]NO<sub>2</sub>. It is recognized for its utility as a reagent in various organic transformations, most notably in the synthesis of aliphatic nitro compounds from alkyl halides.

[1] Its solubility in organic solvents makes it an effective nitrite source in non-aqueous reaction media. Accurate spectroscopic characterization is crucial for verifying the purity and identity of this reagent, ensuring reproducibility in synthetic protocols.

## **Spectroscopic Data**

While a comprehensive, publicly available dataset of all spectroscopic data for **tetrabutylammonium nitrite** is limited, the following tables summarize the expected spectral



characteristics based on data from the tetrabutylammonium cation and the known spectroscopic behavior of the nitrite anion.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

The NMR spectrum of **tetrabutylammonium nitrite** is dominated by the signals from the tetrabutylammonium cation. The chemical shifts are relatively insensitive to the counter-anion in dilute solutions.

Table 1: Predicted <sup>1</sup>H NMR Data for **Tetrabutylammonium Nitrite** 

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.2 - 3.4	Triplet	8H	α-Methylene protons (-N-CH2-CH2-CH2- CH3)
~1.6 - 1.7	Multiplet	8H	β-Methylene protons (-N-CH2-CH2-CH2- CH3)
~1.3 - 1.5	Multiplet	8H	y-Methylene protons (- N-CH2-CH2-CH2-CH3)
~0.9 - 1.0	Triplet	12H	Terminal methyl protons (-N-CH2-CH2- CH2-CH3)

Note: Predicted values are based on data for other tetrabutylammonium salts.[2][3][4]

Table 2: Predicted <sup>13</sup>C NMR Data for **Tetrabutylammonium Nitrite** 



Chemical Shift (ppm)	Assignment	
~58 - 59	α-Methylene carbon (-N-CH2-CH2-CH2-CH3)	
~24 - 25	β-Methylene carbon (-N-CH2-CH2-CH2-CH3)	
~20 - 21	y-Methylene carbon (-N-CH2-CH2-CH2-CH3)	
~13 - 14	Terminal methyl carbon (-N-CH2-CH2-CH2-CH3)	

Note: Predicted values are based on data for other tetrabutylammonium salts.[5]

## Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for both the tetrabutylammonium cation and the nitrite anion.

Table 3: Predicted FT-IR Data for Tetrabutylammonium Nitrite

Wavenumber (cm <sup>−1</sup> )	Intensity	Assignment
~2960, ~2870	Strong	C-H stretching vibrations of alkyl chains
~1465	Medium	C-H bending vibrations of methylene groups
~1380	Medium	C-H bending vibrations of methyl groups
~1240 - 1280	Strong	N-O stretching (asymmetric) of the nitrite ion
~1000 - 1100	Medium	C-N stretching vibrations
~820 - 840	Medium	O-N-O bending of the nitrite ion

Note: Cation peaks are based on spectra of other tetrabutylammonium salts.[6][7][8][9] Nitrite anion peaks are based on established IR correlation tables.



### Mass Spectrometry (MS)

Mass spectrometry of **tetrabutylammonium nitrite**, likely using a soft ionization technique such as Electrospray Ionization (ESI), would be expected to show the intact cation. The nitrite anion would not be directly observed in positive ion mode.

Table 4: Predicted Mass Spectrometry Data for Tetrabutylammonium Nitrite

m/z	lon	Fragmentation Products of Cation (Expected)
242.28	[N(C4H9)4]+ (Tetrabutylammonium cation)	185.2, 142.1, 100.1, 57.1
46.01	[NO2] <sup>-</sup> (Nitrite anion)	Not observed in positive ion mode

Note: The fragmentation pattern is based on data for other tetrabutylammonium salts.[3][10][11]

## **Experimental Protocols**

Detailed methodologies for the acquisition of spectroscopic data for **tetrabutylammonium nitrite** are provided below.

### **NMR Spectroscopy**

Objective: To obtain high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra of **tetrabutylammonium nitrite**.

#### Materials:

- Tetrabutylammonium nitrite sample
- Deuterated solvent (e.g., Chloroform-d (CDCl<sub>3</sub>) or Acetonitrile-d<sub>3</sub> (CD<sub>3</sub>CN))
- 5 mm NMR tubes
- Volumetric flasks and pipettes
- Glass wool



#### Procedure:

- Sample Preparation:
  - Accurately weigh approximately 5-10 mg of tetrabutylammonium nitrite for <sup>1</sup>H NMR (20-50 mg for <sup>13</sup>C NMR).
  - 2. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[12]
  - 3. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[12]
- Instrument Setup:
  - Insert the NMR tube into the spinner turbine and place it in the instrument's autosampler or manually lower it into the magnet.
  - 2. Lock the instrument on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
- Data Acquisition:
  - 1. ¹H NMR: Acquire the spectrum using a standard pulse program. A spectral width of approximately 15 ppm centered around 5 ppm is typically sufficient. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
  - 2. <sup>13</sup>C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of approximately 200 ppm is standard. Due to the low natural abundance of <sup>13</sup>C, a larger number of scans and a longer acquisition time will be necessary compared to <sup>1</sup>H NMR.
- Data Processing:
  - 1. Apply a Fourier transform to the acquired free induction decay (FID).



- 2. Phase the resulting spectrum to obtain pure absorption peaks.
- 3. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl<sub>3</sub> at 7.26 ppm for <sup>1</sup>H and 77.16 ppm for <sup>13</sup>C).
- 4. Integrate the peaks in the <sup>1</sup>H NMR spectrum.

### FT-IR Spectroscopy

Objective: To obtain a high-quality infrared spectrum of solid **tetrabutylammonium nitrite**.

#### Materials:

- Tetrabutylammonium nitrite sample
- FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellet press
- Potassium bromide (KBr), IR grade (for pellet method)
- Agate mortar and pestle (for pellet method)
- Spatula
- Solvent for cleaning (e.g., isopropanol or acetone)

#### Procedure (ATR Method):

- Background Spectrum: Ensure the ATR crystal is clean.[13] Run a background scan to
  capture the spectrum of the empty accessory, which will be automatically subtracted from the
  sample spectrum.
- Sample Application: Place a small amount of the solid tetrabutylammonium nitrite powder onto the ATR crystal, ensuring complete coverage of the crystal surface.[14]
- Pressure Application: Use the pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal.[13][14]



- Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm<sup>-1</sup> are sufficient.
- Cleaning: After analysis, release the pressure, remove the sample, and clean the ATR crystal thoroughly with a soft tissue dampened with a suitable solvent.[14]

#### Procedure (KBr Pellet Method):

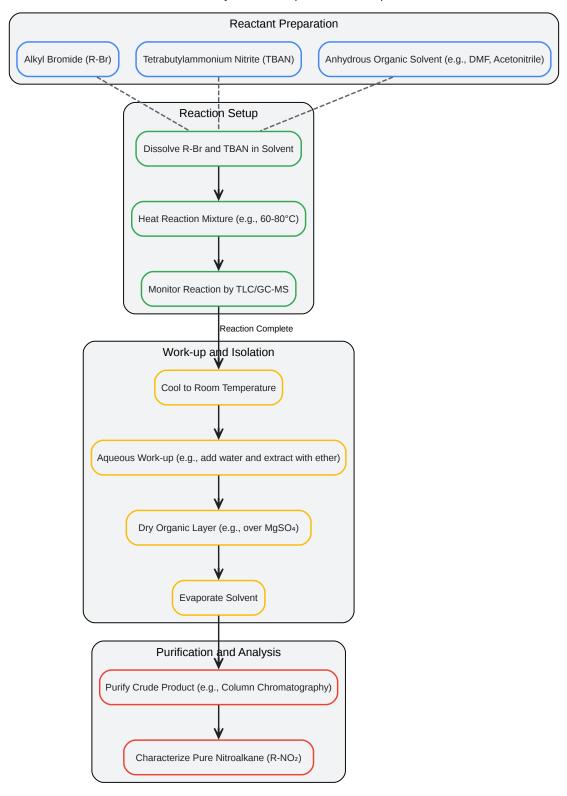
- Sample Preparation: Grind 1-2 mg of the **tetrabutylammonium nitrite** sample with approximately 100-200 mg of dry, IR-grade KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.[13][15]
- Pellet Formation: Transfer a portion of the mixture to a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.[13][15]
- Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
- Background: A background spectrum of a pure KBr pellet can be run for subtraction if necessary.

## **Synthetic Workflow Visualization**

**Tetrabutylammonium nitrite** is primarily used as a reagent for the synthesis of aliphatic nitro compounds from alkyl bromides. The following diagram illustrates the general experimental workflow for such a reaction.



#### Workflow for Synthesis of Aliphatic Nitro Compounds



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Caption: General workflow for the synthesis of aliphatic nitro compounds using **tetrabutylammonium nitrite**.

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